[4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-chlorobenzoate
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Overview
Description
[4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-chlorobenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hydrazone linkage and a chlorobenzoate moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-chlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methylphenylmethanol with benzoyl chloride to form 4-[(4-methylphenyl)methoxy]benzoyl chloride. This intermediate is then reacted with hydrazine to produce the corresponding hydrazone. Finally, the hydrazone is coupled with 3-chlorobenzoic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. Additionally, the use of catalysts and controlled reaction environments can improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzoate moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Chemistry
In chemistry, [4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-chlorobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its hydrazone linkage is particularly useful in the design of enzyme inhibitors and other bioactive molecules.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of [4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone linkage allows the compound to form stable complexes with these targets, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar reactivity.
Disilane-bridged compounds: Organosilicon compounds with unique electronic properties.
Uniqueness
What sets [4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-chlorobenzoate apart is its combination of a hydrazone linkage and a chlorobenzoate moiety. This unique structure provides distinct reactivity and interaction profiles, making it a valuable compound for various scientific and industrial applications.
Biological Activity
The compound [4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-chlorobenzoate, a hydrazone derivative, has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.
Synthesis and Characterization
The synthesis of hydrazone derivatives typically involves the reaction of hydrazine or its derivatives with carbonyl compounds. The specific compound can be synthesized by reacting 4-methylphenyl methoxy benzoyl hydrazine with appropriate aldehyde under acidic conditions, followed by purification through recrystallization.
Key Steps in Synthesis:
- Formation of Hydrazone: Reacting 4-methylphenyl methoxy benzoyl hydrazine with an aldehyde.
- Recrystallization: Purification from ethanol or methanol to obtain pure crystals suitable for analysis.
Antiglycation Activity
Research indicates that similar hydrazone derivatives exhibit significant antiglycation activity. For instance, a study on 4-methoxybenzoylhydrazones demonstrated IC50 values ranging from 216.52 to 748.71 µM, suggesting that these compounds can inhibit glycation processes associated with diabetes .
Compound | IC50 (µM) |
---|---|
Rutin | 294.46 ± 1.50 |
Compound 1 | 216.52 ± 4.2 |
Compound 3 | 289.58 ± 2.64 |
Compound 6 | 227.75 ± 0.53 |
Compound 11 | 287.79 ± 1.59 |
Antioxidant Activity
Hydrazone derivatives have also been evaluated for their antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. The mechanism often involves the donation of hydrogen atoms or electrons to free radicals, stabilizing them and preventing cellular damage.
The biological activity of this compound may be attributed to:
- Inhibition of Glycation: By disrupting the formation of advanced glycation end-products (AGEs), which are implicated in various chronic diseases.
- Antioxidant Properties: By reducing oxidative stress through free radical scavenging.
- Modulation of Enzymatic Activity: Potential inhibition of enzymes involved in glucose metabolism and oxidative pathways.
Case Studies
Several studies have focused on the biological implications of similar compounds:
- Study on Antiglycation Effects: A series of hydrazone derivatives were tested for their ability to inhibit glycation in vitro, showing promising results that suggest potential therapeutic applications in managing diabetes .
- Antioxidant Evaluation: Another investigation assessed the antioxidant capacity of various hydrazones using DPPH and ABTS assays, revealing that several derivatives exhibited significant radical scavenging activity .
Properties
Molecular Formula |
C29H23ClN2O4 |
---|---|
Molecular Weight |
499.0 g/mol |
IUPAC Name |
[4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-chlorobenzoate |
InChI |
InChI=1S/C29H23ClN2O4/c1-20-5-7-22(8-6-20)19-35-26-15-11-23(12-16-26)28(33)32-31-18-21-9-13-27(14-10-21)36-29(34)24-3-2-4-25(30)17-24/h2-18H,19H2,1H3,(H,32,33)/b31-18+ |
InChI Key |
FIWWIMKARQVJFX-FDAWAROLSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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